molecular formula C14H12N4OS2 B5746133 N-1,3-benzothiazol-2-yl-2-[(4-methyl-2-pyrimidinyl)thio]acetamide

N-1,3-benzothiazol-2-yl-2-[(4-methyl-2-pyrimidinyl)thio]acetamide

Cat. No. B5746133
M. Wt: 316.4 g/mol
InChI Key: LGUHLINSAOEQIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzothiazol-2-yl-2-[(4-methyl-2-pyrimidinyl)thio]acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound is commonly referred to as BTA and is known for its unique structure and properties that make it ideal for use in various research fields.

Mechanism of Action

The mechanism of action of BTA is not fully understood. However, it is believed that the compound interacts with metal ions through the formation of coordination complexes. These complexes are responsible for the unique properties of BTA such as its fluorescence and corrosion inhibition.
Biochemical and Physiological Effects
BTA has not been extensively studied for its biochemical and physiological effects. However, studies have shown that the compound is relatively non-toxic and has low cytotoxicity. BTA has also been shown to have antioxidant properties.

Advantages and Limitations for Lab Experiments

BTA has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. BTA is also highly selective for certain metal ions, making it ideal for use in metal ion detection assays. However, BTA has some limitations, including its limited solubility in water and its potential to form coordination complexes with other molecules in the sample.

Future Directions

There are several future directions for the use of BTA in scientific research. One potential application is in the development of new metal ion detection assays. BTA could also be used in the synthesis of new organic compounds with unique properties. Additionally, further studies could be conducted to investigate the potential biochemical and physiological effects of BTA.
Conclusion
In conclusion, N-1,3-benzothiazol-2-yl-2-[(4-methyl-2-pyrimidinyl)thio]acetamide is a unique chemical compound that has several potential applications in scientific research. Its unique properties make it ideal for use in various fields, including metal ion detection and organic synthesis. While further studies are needed to fully understand the mechanism of action and potential effects of BTA, it is clear that the compound has significant potential for future research.

Synthesis Methods

The synthesis of BTA involves the reaction of 2-mercaptobenzothiazole with 4-methyl-2-chloropyrimidine followed by the addition of N,N-dimethylacetamide. The resulting product is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

BTA has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of various metal ions such as copper, mercury, and zinc. BTA has also been used as a corrosion inhibitor for various metals. Additionally, BTA has been used in the synthesis of various organic compounds.

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(4-methylpyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4OS2/c1-9-6-7-15-13(16-9)20-8-12(19)18-14-17-10-4-2-3-5-11(10)21-14/h2-7H,8H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGUHLINSAOEQIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCC(=O)NC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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